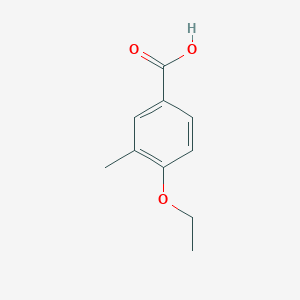

4-Ethoxy-3-methylbenzoic acid

Descripción general

Descripción

4-Ethoxy-3-methylbenzoic acid is a chemical compound with the molecular weight of 180.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-3-methylbenzoic acid is the same as its common name . The InChI code for this compound is1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis

4-Ethoxy-3-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 180.2 .Aplicaciones Científicas De Investigación

Medicine: Targeted Drug Delivery Systems

4-Ethoxy-3-methylbenzoic acid can be utilized in the development of targeted drug delivery systems. Its chemical structure allows for the creation of ester linkages, which are often used in prodrugs that release active pharmaceutical ingredients upon enzymatic hydrolysis within the body .

Agriculture: Synthesis of Agrochemicals

In agriculture, this compound can serve as a precursor in the synthesis of agrochemicals. Its benzoic acid moiety is a common fragment in herbicides and fungicides, providing essential structural elements for activity against a broad spectrum of plant pathogens .

Material Science: Polymer Modification

The ethoxy group in 4-Ethoxy-3-methylbenzoic acid offers potential for polymer modification. It can be incorporated into polymers to alter their physical properties, such as increasing flexibility or enhancing thermal stability .

Environmental Science: Analyte in Environmental Monitoring

This compound can be used as an analyte in environmental monitoring. Its stability and distinct spectroscopic properties allow for its detection and quantification in environmental samples, aiding in the assessment of pollution levels .

Food Industry: Food Packaging

In the food industry, derivatives of 4-Ethoxy-3-methylbenzoic acid could be applied in the production of food packaging materials. The incorporation of such compounds can improve the barrier properties and mechanical strength of packaging films .

Cosmetics: Synthesis of Aromatic Esters

4-Ethoxy-3-methylbenzoic acid can be used in the cosmetics industry for the synthesis of aromatic esters, which are often employed as fragrance components due to their pleasant scent and stability in various formulations .

Analytical Chemistry: Chromatographic Standards

The compound’s unique structure makes it suitable for use as a chromatographic standard. It can help in the calibration of analytical instruments and serve as a reference compound in the quantification of similar substances .

Biotechnology: Chemical Biology Probes

In biotechnology, 4-Ethoxy-3-methylbenzoic acid can be functionalized to create chemical biology probes. These probes can be used to study enzyme-substrate interactions, particularly in the context of epigenetic modifications where similar structures are involved .

Safety and Hazards

The safety information for 4-Ethoxy-3-methylbenzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment .

Mecanismo De Acción

Target of Action

The primary target of 4-Ethoxy-3-methylbenzoic acid is foodborne pathogenic bacteria, with Pseudomonas aeruginosa being the most susceptible . The compound interacts with these bacteria, causing significant changes in their cellular processes.

Mode of Action

The compound’s interaction with its targets results in an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase . This suggests that the mechanism of action of 4-Ethoxy-3-methylbenzoic acid involves the induction of oxidative stress in the target pathogens .

Biochemical Pathways

The affected pathways primarily involve the generation of oxidative stress within the bacterial cells. This is evidenced by the increase in SOD, a key enzyme involved in the detoxification of reactive oxygen species .

Result of Action

The action of 4-Ethoxy-3-methylbenzoic acid leads to significant cellular effects in the target bacteria. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells , indicating the compound’s potent antibacterial activity.

Propiedades

IUPAC Name |

4-ethoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBASAAFCRUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)